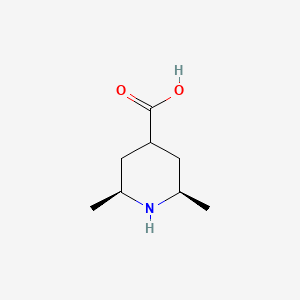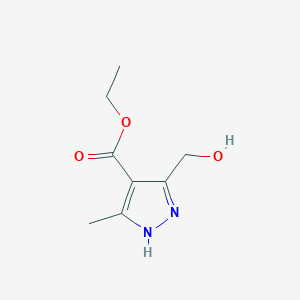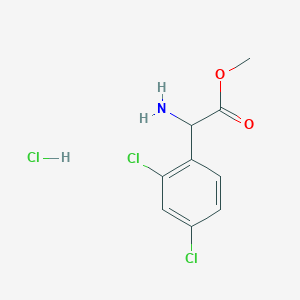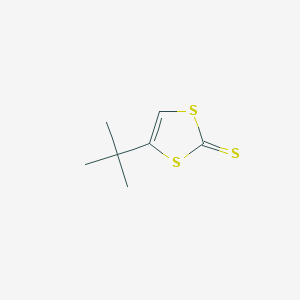
(2R,4r,6S)-2,6-dimethylpiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic acid, commonly referred to as DMPCA, is a type of organic compound that has been studied extensively in recent years. It is a derivative of piperidine and has a chiral center, meaning that it can exist in two different forms, known as enantiomers. DMPCA has a wide range of applications in scientific research, due to its unique properties and structure. This article will provide an overview of DMPCA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
DMPCA has a wide range of applications in scientific research, due to its unique properties and structure. It is widely used as a reagent or catalyst in organic synthesis, as it is able to react with a wide range of substrates. In addition, it is used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. It is also used in the synthesis of polymers, and has been shown to be an effective inhibitor of certain enzymes, such as acetylcholinesterase.
作用机制
The exact mechanism of action of DMPCA is not yet fully understood. However, it is believed to work by forming a complex with the target molecule, which then undergoes a series of conformational changes that result in the desired reaction. This is thought to be due to the chiral center of DMPCA, which allows it to form a specific type of complex with the target molecule.
Biochemical and Physiological Effects
DMPCA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and has been shown to act as an antioxidant, which may have beneficial effects on the body. In addition, it has been shown to have anti-inflammatory and anti-cancer effects, and has been shown to be effective in reducing the symptoms of certain neurological disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
DMPCA has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is a relatively stable compound, meaning it can be stored for long periods of time without degrading. In addition, it is nontoxic and can be used in a wide range of reactions, making it a versatile reagent. However, it is important to note that DMPCA is a chiral compound, and it can exist in two different forms, known as enantiomers. This means that it is important to ensure that the correct enantiomer is being used in experiments, as different enantiomers can have different effects.
未来方向
There are a number of potential future directions for the study of DMPCA. One potential area of research is to further explore its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, further research could be done to explore the mechanism of action of DMPCA and to identify additional biochemical and physiological effects that it may have. Finally, further research could be done to explore the potential for using DMPCA in the synthesis of polymers, and to investigate the potential for using it as an inhibitor of certain enzymes.
合成方法
DMPCA can be synthesized in several different ways, but the most common method is to use the reaction between piperidine and dimethyl sulfoxide (DMSO). In this reaction, piperidine is first treated with a base, such as sodium hydroxide or potassium hydroxide, to form the piperidine salt. The piperidine salt is then reacted with DMSO to form DMPCA. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation.
属性
IUPAC Name |
(2R,6S)-2,6-dimethylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-3-7(8(10)11)4-6(2)9-5/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAHVNAKAJLAL-MEKDEQNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)

![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)
![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)

